

# Spectroscopic and Structural Elucidation of 1,4-Dinicotinoylpiperazine: A Technical Guide

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## Compound of Interest

Compound Name: 1,4-Dinicotinoylpiperazine

Cat. No.: B105790

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Dinicotinoylpiperazine**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of directly published, comprehensive spectral data for this specific compound, this document presents a detailed, predictive analysis based on the known spectroscopic characteristics of its constituent moieties: the piperazine ring and the nicotinoyl group. This guide also includes generalized experimental protocols for its synthesis and characterization, providing a foundational framework for researchers working with this and related compounds.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,4-Dinicotinoylpiperazine**. These predictions are derived from the analysis of structurally similar compounds, including various N-acylpiperazines and nicotinoyl derivatives.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.70	d	2H	H-2, H-6 (Nicotinoyl)
~7.80	dt	2H	H-4 (Nicotinoyl)
~7.40	dd	2H	H-5 (Nicotinoyl)
~3.80	t	8H	Piperazine ring protons

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~168	C=O (Amide)
~152	C-2, C-6 (Nicotinoyl)
~136	C-4 (Nicotinoyl)
~130	C-3 (Nicotinoyl)
~123	C-5 (Nicotinoyl)
~45	Piperazine ring carbons

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
~3050	C-H stretch (Aromatic)
~2950-2850	C-H stretch (Aliphatic)
~1640	C=O stretch (Amide)
~1590, 1480, 1420	C=C and C=N stretch (Aromatic ring)
~1280	C-N stretch (Amide)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Assignment
296	[M] <sup>+</sup> (Molecular Ion)
191	[M - C <sub>5</sub> H <sub>4</sub> NCO] <sup>+</sup>
106	[C <sub>5</sub> H <sub>4</sub> NCO] <sup>+</sup>
86	[Piperazine] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **1,4-Dinicotinoylpiperazine**.

### Synthesis of 1,4-Dinicotinoylpiperazine

Materials:

- Piperazine
- Nicotinoyl chloride hydrochloride
- Triethylamine (or another suitable base)
- Anhydrous dichloromethane (DCM) or a similar aprotic solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve piperazine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

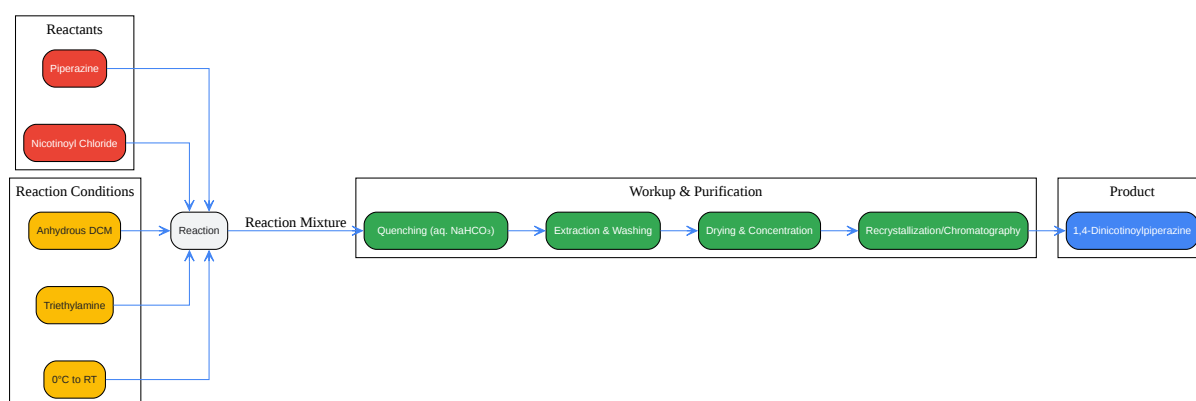
- Add triethylamine to the solution to act as a base.
- In a separate flask, prepare a solution or suspension of nicotinoyl chloride hydrochloride in anhydrous DCM.
- Slowly add the nicotinoyl chloride solution to the piperazine solution at 0 °C with constant stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure **1,4-Dinicotinoylpiperazine**.

## Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) or another suitable deuterated solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film. The spectral data is reported in wavenumbers ( $\text{cm}^{-1}$ ).
- Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. The data is reported as mass-to-charge ratios ( $m/z$ ).

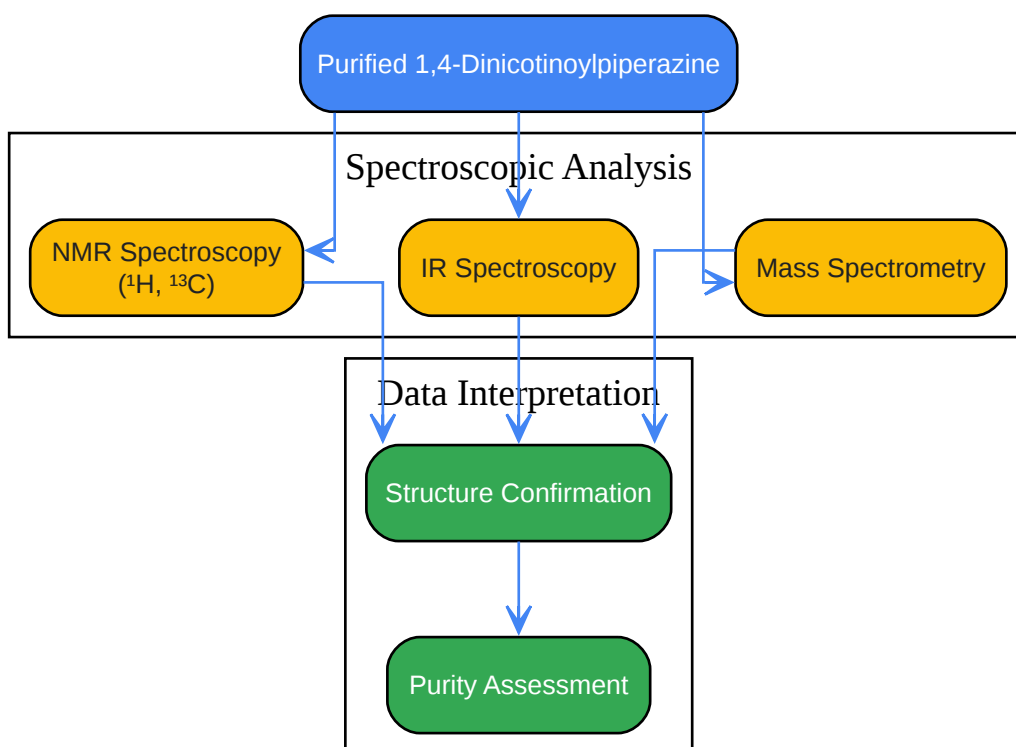
## Visualization of Workflow

The following diagrams illustrate the general workflow for the synthesis and characterization of **1,4-Dinicotinoylpiperazine**.



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Caption: Synthetic workflow for **1,4-Dinicotinoylpiperazine**.



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Caption: Characterization workflow for **1,4-Dinicotinoylpiperazine**.

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